6-(3,5-Dimethylphenyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(3,5-Dimethylphenyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that belongs to the family of triazolo-thiadiazoles. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 6-(3,5-Dimethylphenyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been reported to exhibit its pharmacological activities through the modulation of various biological targets such as GABA receptors, voltage-gated sodium channels, and histone deacetylases.
Biochemical and Physiological Effects:
Studies have shown that 6-(3,5-Dimethylphenyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have anticonvulsant effects by modulating the activity of GABA receptors. Furthermore, it has been reported to exhibit anticancer properties by inducing apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-(3,5-Dimethylphenyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its potential use as a diagnostic tool for Alzheimer's disease. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 6-(3,5-Dimethylphenyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is to further investigate its potential use as a diagnostic tool for Alzheimer's disease. Another direction is to study its potential use as a therapeutic agent for various diseases such as cancer and epilepsy. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other biological targets.
Synthesis Methods
The synthesis of 6-(3,5-Dimethylphenyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. The most commonly used method involves the reaction of 4-fluorobenzyl bromide with 3,5-dimethylphenyl hydrazine in the presence of triethylamine to form the intermediate compound. This intermediate compound is then reacted with 2-chloro-1,3,4-thiadiazole in the presence of potassium carbonate to yield the final product.
Scientific Research Applications
6-(3,5-Dimethylphenyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various pharmacological activities such as anti-inflammatory, anticonvulsant, and anticancer properties. In addition, this compound has been studied for its potential use as a diagnostic tool for Alzheimer's disease.
properties
Product Name |
6-(3,5-Dimethylphenyl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
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Molecular Formula |
C18H15FN4S |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
6-(3,5-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H15FN4S/c1-11-7-12(2)9-14(8-11)17-22-23-16(20-21-18(23)24-17)10-13-3-5-15(19)6-4-13/h3-9H,10H2,1-2H3 |
InChI Key |
JKWBSWGWKSSJQR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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